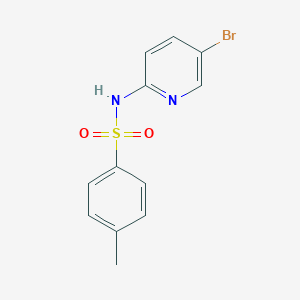

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide

Übersicht

Beschreibung

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides It features a bromopyridine moiety attached to a methylbenzenesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-bromo-2-aminopyridine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: N-(5-bromopyridin-

Biologische Aktivität

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a brominated pyridine moiety linked to a methylbenzenesulfonamide group. The sulfonamide functional group is known for its antibacterial properties, while the bromine substituent can enhance biological interactions, potentially increasing the compound's efficacy against various pathogens and cancer cells.

The mechanism of action of this compound primarily involves the following:

- Enzyme Inhibition : The sulfonamide group mimics para-aminobenzoic acid (PABA), which is a substrate for bacterial dihydropteroate synthase. This leads to the inhibition of folic acid synthesis in bacteria, contributing to its antibacterial activity.

- Anticancer Activity : The compound may also exhibit anticancer properties by interacting with specific molecular targets involved in tumor growth and angiogenesis. For instance, it has been suggested that similar compounds can inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .

Antimicrobial Properties

This compound has shown promising antimicrobial activity . Its sulfonamide structure is well-documented for its effectiveness against various bacterial strains. Studies indicate that modifications in the pyridine ring can lead to compounds with enhanced antimicrobial efficacy.

Anticancer Potential

Recent studies have explored the anticancer potential of related compounds. For example, a derivative exhibiting similar structural characteristics demonstrated significant cytotoxic effects on cancer cell lines such as Jurkat, HeLa, and MCF-7. The compound was found to effectively arrest cell cycle progression and inhibit angiogenesis in tumor tissues .

Research Findings and Case Studies

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar sulfonamide structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.33 µM against the A498 renal cancer cell line, indicating strong anticancer activity . The sulfonamide moiety is known to enhance the biological activity of such compounds, making them promising candidates for drug development.

Mechanism of Action

The mechanism of action for this compound may involve the inhibition of specific enzymes or interference with cellular pathways critical for cancer cell survival. For example, sulfonamides can mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting folic acid synthesis in bacteria and potentially affecting similar pathways in cancer cells.

Antimicrobial Properties

The compound's sulfonamide group is also associated with antibacterial properties. Research has indicated that derivatives of this compound exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives possess noteworthy antimicrobial efficacy, making them candidates for further exploration in antibiotic development .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various coupling and substitution reactions. The bromine atom on the pyridine ring provides a functional handle for further modifications, allowing chemists to design compounds with tailored properties for specific applications .

Study on Anticancer Activity

A study published in the International Journal of Pharmaceutical, Chemical and Biological Sciences detailed the synthesis of novel bromopyrimidine analogs, including this compound. These compounds were tested against several cancer cell lines using MTT assays, revealing promising anticancer activity compared to established drugs like Dasatinib .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of synthesized derivatives from similar sulfonamide frameworks. The study found that certain compounds exhibited significant antibacterial activity against standard strains such as Staphylococcus aureus and Klebsiella pneumoniae, highlighting their potential as new antimicrobial agents .

Eigenschaften

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2S/c1-9-2-5-11(6-3-9)18(16,17)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFVGVQNRKEYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.